2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

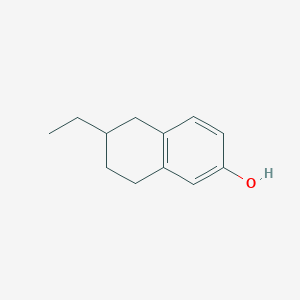

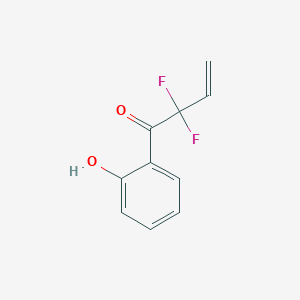

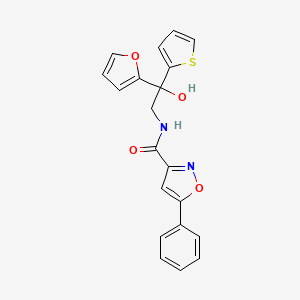

2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one is an organic compound with the molecular formula C10H8F2O2 It is characterized by the presence of two fluorine atoms and a hydroxyphenyl group attached to a butenone backbone

Aplicaciones Científicas De Investigación

Copper-Selective Electrode Development

The compound has been studied for its potential use in the development of copper-selective electrodes. For instance, a related compound, 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione, was used as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. This demonstrates the compound's utility in enhancing the selectivity and sensitivity of chemical sensors for metal ions, such as copper, in various matrices including soils and alloys, showcasing its importance in environmental monitoring and material science (Kopylovich, Mahmudov, & Pombeiro, 2011).

Lithium-Ion Batteries

Research into the synthesis and application of related difluoro compounds has indicated their potential in the development of lithium-ion batteries. For example, 1,1-Difluoro-1-alkenes have been investigated as electrolyte additives for high-charge-voltage lithium-ion batteries. These studies highlight the role of difluoro compounds in inducing favorable solid electrolyte interphase (SEI) formation, thereby enhancing the cycle performance and efficiency of lithium-ion batteries, a critical aspect of energy storage technology (Kubota et al., 2012).

Chemical Synthesis and Modification

The compound's structure has been leveraged in chemical synthesis, particularly in the generation of polyfluoro-1-(tosyloxy)prop-1-enyllithiums and their reactions with electrophiles. This process facilitates the synthesis of various coupling products, demonstrating the compound's utility in organic synthesis and the development of new chemical entities with potential pharmaceutical applications (Funabiki et al., 1998).

Enantioselective Difluorination

In the realm of organic chemistry, enantio- and diastereoselective synthesis of 1,2-difluorides via catalyzed difluorination of cinnamamides has been reported. This method, using HF-pyridine as a fluoride source, affords compounds containing vicinal, fluoride-bearing stereocenters, demonstrating the compound's relevance in the precise and selective synthesis of fluorinated organic compounds, which are increasingly important in medicinal chemistry and drug development (Haj, Banik, & Jacobsen, 2019).

Fluorophenol Synthesis

The compound's derivates have been applied in synthesizing gem-difluoro enones or substituted fluorophenols, showcasing its versatility as a building block in organic synthesis. This underlines the importance of such compounds in the development of fluorinated organic molecules, which possess unique properties beneficial for pharmaceuticals, agrochemicals, and material science (Lefebvre, Brigaud, & Portella, 1998).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one typically involves multi-step chemical reactions. One common method includes the reaction of 2-hydroxyacetophenone with difluoromethyl ketone under specific conditions to introduce the difluoro group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,2-Difluoro-1-(2-hydroxyphenyl)but-3-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common

Propiedades

IUPAC Name |

2,2-difluoro-1-(2-hydroxyphenyl)but-3-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-2-10(11,12)9(14)7-5-3-4-6-8(7)13/h2-6,13H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGODOCVEEGYGOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(=O)C1=CC=CC=C1O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone](/img/structure/B2881691.png)

![5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2881694.png)

![2-methanesulfonyl-N-[(2E)-3,4,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2881699.png)

![N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2881708.png)